3-Chloro-2-methoxy-5-phenylpyridine
Overview
Description
3-Chloro-2-methoxy-5-phenylpyridine: is an organic compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a phenyl group at the fifth position on the pyridine ring . This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-phenylpyridine typically involves the chlorination of 2-methoxy-5-phenylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
2-Methoxy-5-phenylpyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-5-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: 3-Chloro-2-formyl-5-phenylpyridine.
Reduction: 3-Chloro-2-methoxy-5-aminopyridine.
Scientific Research Applications
Chemistry: 3-Chloro-2-methoxy-5-phenylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors . It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . It is used in the design and synthesis of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments . It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- 2-Chloro-5-methoxypyridine
- 3-Chloro-5-methoxypyridine
- 2-Methoxy-5-phenylpyridine
- 3-Chloro-2-methoxypyridine
Comparison: 3-Chloro-2-methoxy-5-phenylpyridine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring, along with a phenyl group at the fifth position . This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-chloro-2-methoxy-5-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSNLEXVWODRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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